5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

Antimicrobial Hydantoin E. coli

Procure 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione (CAS 1343873-06-2) for targeted oncology (IC₅₀: MCF-7=20µM, HeLa=15µM) and SAR studies. Its 3-bromo-4-methoxyphenyl moiety enables unique cross-coupling and target selectivity. Ideal for metalloprotease profiling and library synthesis. Buy for precise, head-to-head anticancer evaluation.

Molecular Formula C10H9BrN2O3
Molecular Weight 285.09 g/mol
CAS No. 1343873-06-2
Cat. No. B1445149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione
CAS1343873-06-2
Molecular FormulaC10H9BrN2O3
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)Br
InChIInChI=1S/C10H9BrN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15)
InChIKeyOZZCENXSOGUGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione (CAS 1343873-06-2) for Research Procurement: Structural and Physicochemical Profile


5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione (CAS 1343873-06-2) is a heterocyclic compound belonging to the hydantoin (imidazolidine-2,4-dione) class [1]. Its core scaffold is a privileged structure in medicinal chemistry, associated with diverse biological activities including anticonvulsant, anticancer, and antimicrobial effects [1]. The compound is distinguished by a 3-bromo-4-methoxyphenyl substituent at the 5-position, yielding a molecular formula of C₁₀H₉BrN₂O₃, a molecular weight of 285.09 g/mol, and a calculated density of 1.600±0.06 g/cm³ . It features two hydrogen bond donors and three acceptors, with a predicted pKa of 8.49±0.10 . This specific substitution pattern confers a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of more complex heterocyclic compounds and potential drug candidates [1][2].

5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione: Why a Simple 5-Phenyl or 5-Halophenyl Hydantoin is Not a Functional Equivalent


Within the hydantoin scaffold, even minor structural variations can drastically alter pharmacological profiles. The 5-phenyl ring's substitution pattern is a critical determinant of biological activity, target selectivity, and physicochemical properties [1]. For example, in the class of 5-arylidene hydantoins, the presence and position of halogens on the phenyl ring directly influenced anti-arrhythmic activity, with some compounds showing distinct electrophysiological effects in isolated heart perfusion models while others were inactive [1]. Similarly, a review of hydantoin medicinal chemistry underscores that subtle changes in substituents can shift a compound's activity from anticonvulsant to anti-arrhythmic or antimicrobial, making simple in-class substitution a high-risk strategy without target-specific validation [2]. The specific 3-bromo-4-methoxy pattern on the target compound is therefore not an arbitrary decoration but a deliberate structural feature that is highly likely to confer a unique biological or physicochemical signature compared to unsubstituted, differently halogenated, or non-methoxylated analogs. The following evidence examines the specific, quantifiable differentiators that support this expectation.

5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione: A Quantitative Comparison Guide for Scientific Selection


Comparative Antimicrobial Activity of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione Against E. coli

The target compound demonstrates moderate antibacterial activity against E. coli. This is differentiated from other in-class derivatives, which show a range of high to low activity against different bacterial strains, highlighting the impact of specific substitution patterns on antimicrobial potency .

Antimicrobial Hydantoin E. coli

Cytotoxic Potency of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione in Cancer Cell Lines

In comparative in vitro studies, the target compound exhibits distinct cytotoxicity profiles with IC₅₀ values of 20 µM against the MCF-7 (breast cancer) cell line and 15 µM against the HeLa (cervical cancer) cell line . These values serve as a direct quantitative baseline for comparing the potency of other halogenated or methoxylated hydantoin analogs in the same assays, providing a clear benchmark for selection in oncology-focused research.

Anticancer Hydantoin Cytotoxicity

Lipophilicity Differentiation: LogP Value of 5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione

The target compound possesses a calculated XLogP3 value of 1.1 [1]. This is a critical differentiator from the unsubstituted 5-phenylimidazolidine-2,4-dione, which has a lower LogP due to the absence of the lipophilic bromo and methoxy groups. This difference is important for modulating membrane permeability and target engagement, a key parameter highlighted in hydantoin SAR studies for activities like anti-arrhythmia and anticonvulsion [2].

Physicochemical Lipophilicity Hydantoin

Comparative Ligand Efficiency of 5-Phenylimidazolidine-2,4-dione on Human MMP12 as a Benchmark for Substituted Analogs

While not a direct measurement for the target compound, the unsubstituted 5-phenylimidazolidine-2,4-dione exhibits an IC₅₀ of 290 nM against human Macrophage Metalloelastase (MMP12) [1]. This provides a crucial baseline for the hydantoin scaffold. The target compound's 3-bromo-4-methoxy substitution is expected to significantly alter this activity, offering a valuable tool for exploring SAR and potentially improving upon this baseline potency.

Hydantoin MMP12 Enzyme Inhibition

Comparative Enzyme Inhibition Profile of a Structurally Related 5-Phenylhydantoin Derivative

A structurally related compound, 5-[(4-chlorophenyl)methyl]-5-phenylimidazolidine-2,4-dione, demonstrates a clear selectivity profile, inhibiting ADAM17 with an IC₅₀ of 3.67 µM, which is 8-fold more potent than its inhibition of ADAM10 (IC₅₀ = 29.4 µM) [1]. This example illustrates that even minor modifications to the 5-phenyl ring of a hydantoin can confer measurable target selectivity. The unique 3-bromo-4-methoxyphenyl group of the target compound is therefore predicted to yield its own unique selectivity fingerprint, making it a distinct and valuable tool for chemical biology and drug discovery.

Hydantoin ADAM10 ADAM17 Enzyme Inhibition

5-(3-Bromo-4-methoxyphenyl)imidazolidine-2,4-dione: Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry: Probing Structure-Activity Relationships (SAR) in Hydantoin-Based Therapeutics

Given the established baseline of unsubstituted 5-phenylhydantoin (IC₅₀ = 290 nM against MMP12) [1] and the variable antimicrobial and anticancer profiles of other hydantoin derivatives , this specific compound is an ideal candidate for systematic SAR exploration. Researchers can use it to elucidate how the combined electron-withdrawing bromine and electron-donating methoxy substituents influence potency, selectivity, and physicochemical properties (LogP = 1.1) [2] compared to simpler halogenated or non-halogenated analogs. Its distinct substitution pattern offers a clear 'next step' in the rational optimization of hydantoin leads for oncology or anti-infective programs.

Chemical Biology: Developing a Selective Chemical Probe for Enzyme Families like ADAM Proteases

The demonstrated 8-fold selectivity window (ADAM17 vs. ADAM10) for a closely related 5-phenylhydantoin derivative highlights the potential of this scaffold for achieving target selectivity [3]. The unique 3-bromo-4-methoxyphenyl group of this compound is a key variable for tuning interactions within the enzyme active site. Researchers in chemical biology can procure this compound to profile its selectivity against panels of metalloproteases (MMPs, ADAMs) and other relevant targets, leveraging its distinct structure to potentially identify novel, selective chemical probes for target validation studies.

Synthetic Chemistry: A Versatile Building Block for Generating Diversified Heterocyclic Libraries

The compound's structure, featuring a synthetically accessible imidazolidine-2,4-dione core and a functionalizable 3-bromo-4-methoxyphenyl group, makes it a powerful building block for diversity-oriented synthesis . The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of aryl, alkyl, or amino substituents. This allows synthetic and medicinal chemists to efficiently generate focused libraries of novel hydantoin derivatives for high-throughput screening against various biological targets.

Oncology Research: Benchmarking Cytotoxicity in Solid Tumor Cell Line Panels

The compound has established quantifiable cytotoxicity benchmarks against two key cancer cell lines: MCF-7 (breast cancer, IC₅₀ = 20 µM) and HeLa (cervical cancer, IC₅₀ = 15 µM) . This makes it a valuable reference standard for researchers developing new anticancer agents based on the hydantoin pharmacophore. Its procurement allows for direct, head-to-head comparison of newly synthesized derivatives, providing immediate feedback on whether structural modifications improve or diminish potency against these specific cancer models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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